[2-(2-Phenylethyl)pyrimidin-4-yl]methanol
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Overview
Description
“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is an organic compound with the CAS Number: 1343033-17-9 . It has a molecular weight of 214.27 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(2-phenylethyl)-4-pyrimidinyl]methanol . The InChI code for this compound is 1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 .Physical And Chemical Properties Analysis
“[2-(2-Phenylethyl)pyrimidin-4-yl]methanol” is a powder in physical form . It has a molecular weight of 214.27 . The storage temperature for this compound is -10 degrees Celsius .Scientific Research Applications
- Findings : Among these derivatives, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) exhibited the most effective antiproliferative activity in human CML K562 cells, being three times more potent than STI-571 .
- Results : These compounds demonstrated promising anti-fibrotic effects on HSC-T6 cells, with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antiproliferative Effects in Chronic Myeloid Leukemia (CML) Cells
Anti-Fibrotic Activity
Bicyclic Systems Research
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The compound is labeled with the GHS07 pictogram, which represents “Exclamation mark” and is used for less severe health hazards .
properties
IUPAC Name |
[2-(2-phenylethyl)pyrimidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFCNMOPSAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol |
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